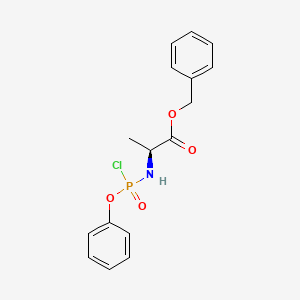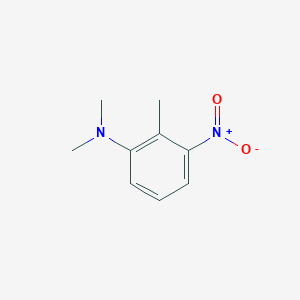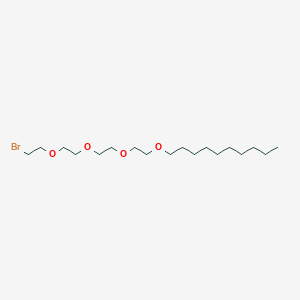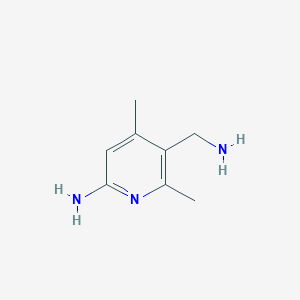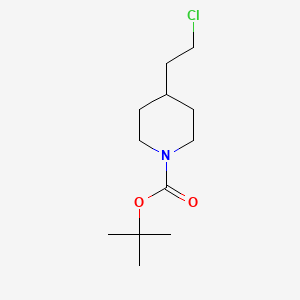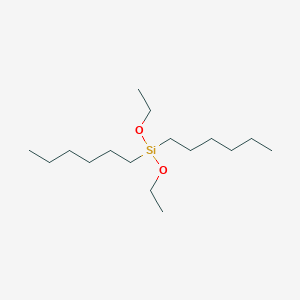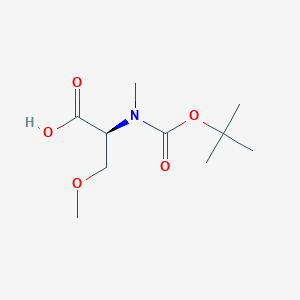
9-(Diphenylmethyl)-9,10-dihydroacridine
Vue d'ensemble
Description
9-(Diphenylmethyl)-9,10-dihydroacridine (DBA) is a compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the acridine family and has been found to possess a range of biological activities, including antitumor, antioxidant, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 9-(Diphenylmethyl)-9,10-dihydroacridine is not fully understood, but it is thought to involve the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 9-(Diphenylmethyl)-9,10-dihydroacridine has also been found to possess antioxidant and neuroprotective effects, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
9-(Diphenylmethyl)-9,10-dihydroacridine has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 9-(Diphenylmethyl)-9,10-dihydroacridine has also been found to possess antioxidant and neuroprotective effects, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-(Diphenylmethyl)-9,10-dihydroacridine in lab experiments is its high purity and stability. 9-(Diphenylmethyl)-9,10-dihydroacridine has been extensively studied, and its properties and effects are well-known. However, one of the limitations of using 9-(Diphenylmethyl)-9,10-dihydroacridine in lab experiments is its potential toxicity. 9-(Diphenylmethyl)-9,10-dihydroacridine has been found to be toxic to some cell types, and caution should be taken when working with this compound.
Orientations Futures
There are many potential future directions for research on 9-(Diphenylmethyl)-9,10-dihydroacridine. One area of interest is the development of 9-(Diphenylmethyl)-9,10-dihydroacridine derivatives with improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of 9-(Diphenylmethyl)-9,10-dihydroacridine, which is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of 9-(Diphenylmethyl)-9,10-dihydroacridine in animal models and clinical trials.
Applications De Recherche Scientifique
9-(Diphenylmethyl)-9,10-dihydroacridine has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 9-(Diphenylmethyl)-9,10-dihydroacridine has also been found to possess antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
9-benzhydryl-9,10-dihydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-21-15-7-9-17-23(21)27-24-18-10-8-16-22(24)26/h1-18,25-27H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHAPXJLAYIREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3NC4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60775287 | |
| Record name | 9-(Diphenylmethyl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60775287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Diphenylmethyl)-9,10-dihydroacridine | |
CAS RN |
184092-25-9 | |
| Record name | 9-(Diphenylmethyl)-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60775287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



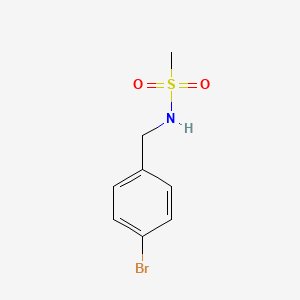

![[(7bS)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane](/img/structure/B3248081.png)

